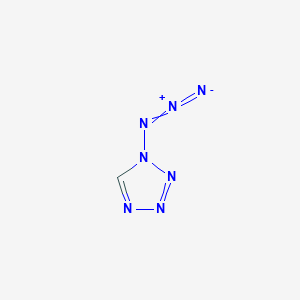

Azido 1h tetrazol

CAS No.: 220494-94-0

Cat. No.: VC19077935

Molecular Formula: CHN7

Molecular Weight: 111.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220494-94-0 |

|---|---|

| Molecular Formula | CHN7 |

| Molecular Weight | 111.07 g/mol |

| IUPAC Name | 1-azidotetrazole |

| Standard InChI | InChI=1S/CHN7/c2-4-6-8-1-3-5-7-8/h1H |

| Standard InChI Key | LJVUWWFGUIJVRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN=NN1N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

The tetrazole ring bond lengths (1.30–1.35 Å for N-N and 1.32–1.38 Å for C-N) reflect partial double-bond character, consistent with aromatic delocalization . The azide group adopts a linear geometry (N-N-N angle: 171.9°), typical of covalent azides, with hyperconjugation contributing to slight bending .

Synthetic Methodologies

Improved Synthesis via Cyanogen Bromide Route

A refined synthesis of 5-azido-1H-tetrazole involves the reaction of cyanogen bromide (CNBr) with sodium azide (NaN₃) in a cold methanol-water mixture :

This method yields the sodium salt intermediate, which is protonated with dilute HCl to isolate the free acid. The process avoids hazardous intermediates and achieves yields exceeding 80% .

Alternative Routes and Byproduct Formation

Crystallographic and Spectroscopic Analysis

Single-Crystal X-Ray Diffraction

Crystallographic data (Table 1) reveal that 5-azido-1H-tetrazole crystallizes in the monoclinic space group P2₁/c with eight molecules per unit cell . The structure features intermolecular N-H···N hydrogen bonds (2.05–2.15 Å), stabilizing the 1H-tautomer in the solid state .

Table 1: Crystallographic Parameters of 5-Azido-1H-Tetrazole

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.21 Å, b = 9.84 Å, c = 10.02 Å |

| Density | 1.720 g/cm³ |

| Hydrogen bonding | N-H···N (2.05–2.15 Å) |

Vibrational Spectroscopy

IR and Raman spectra (Figure 1) exhibit characteristic peaks for the tetrazole ring (νₐₛ N-N: 1,450 cm⁻¹) and azide group (νₐₛ N₃: 2,130 cm⁻¹) . The absence of N-H stretching above 3,000 cm⁻¹ confirms the 1H-tautomer’s dominance in the solid state .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume